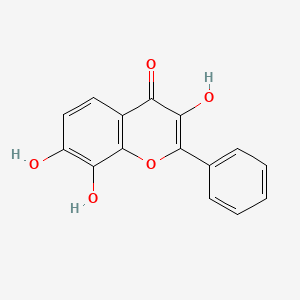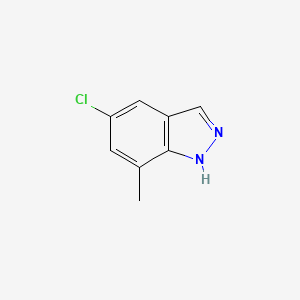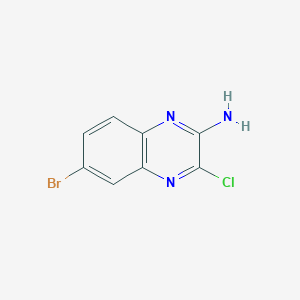
2-Phenyl-1,10-phenanthroline
Vue d'ensemble
Description
2-Phenyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C18H12N2. It is a derivative of 1,10-phenanthroline, where a phenyl group is attached to the second position of the phenanthroline ring. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,10-phenanthroline typically involves the cyclization of 8-aminoquinoline with cinnamaldehyde. The process can be broken down into several steps:
Aldol Condensation: Benzaldehyde reacts with acetaldehyde to form cinnamaldehyde.
Cyclization: 8-aminoquinoline reacts with cinnamaldehyde to produce this compound.
Methylation and Ethylation: The compound can be further modified using dimethyl sulfate or diethyl sulfate to produce methylated or ethylated derivatives.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Applications De Recherche Scientifique
2-Phenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloproteins and metalloenzymes. This chelation disrupts the normal function of these proteins, leading to various biological effects. For example, in antimalarial applications, the compound interferes with the metal-dependent processes in the malaria parasite .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: The parent compound, which lacks the phenyl group at the second position.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
2-Phenylpyridine: A related compound with a phenyl group attached to a pyridine ring.
Uniqueness: 2-Phenyl-1,10-phenanthroline is unique due to its enhanced ability to form stable complexes with metal ions, attributed to the presence of the phenyl group. This structural modification provides additional π-π interactions, which can enhance the stability and reactivity of the metal complexes formed .
Propriétés
IUPAC Name |
2-phenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-2-5-13(6-3-1)16-11-10-15-9-8-14-7-4-12-19-17(14)18(15)20-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKBMPHOPLFHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563352 | |
| Record name | 2-Phenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109559-47-9 | |
| Record name | 2-Phenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
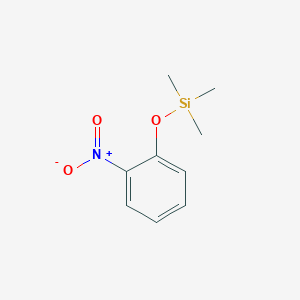
![Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate](/img/structure/B3045462.png)

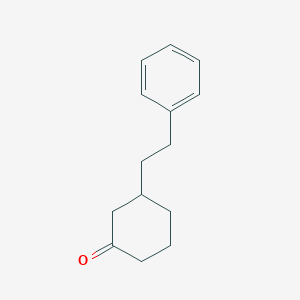

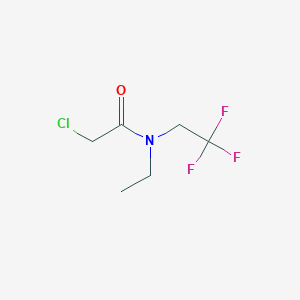
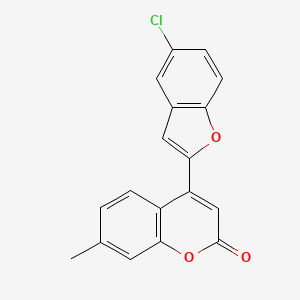

![Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester](/img/structure/B3045476.png)
